molecular formula C15H24Cl2N2 B1441029 2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1220019-49-7

2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B1441029
CAS No.: 1220019-49-7
M. Wt: 303.3 g/mol
InChI Key: MOHZFBVIQHMNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound that features a piperidine ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the reactions efficiently .

Mechanism of Action

The mechanism of action of 2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to its specific structural features and the combination of the piperidine and tetrahydroisoquinoline moieties.

Properties

IUPAC Name

2-(piperidin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-6-15-12-17(9-7-14(15)5-1)11-13-4-3-8-16-10-13;;/h1-2,5-6,13,16H,3-4,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHZFBVIQHMNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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